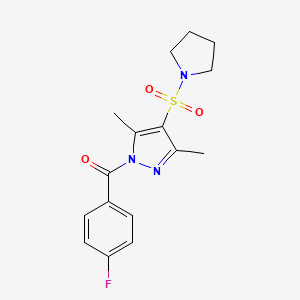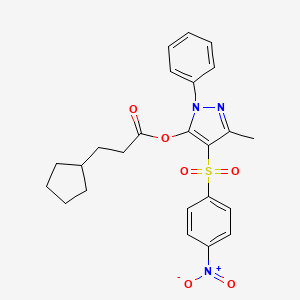![molecular formula C17H18FN3O4 B6562614 N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1091165-65-9](/img/structure/B6562614.png)
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide (hereinafter referred to as “Compound N”) is a novel compound with a wide range of potential applications in scientific research. It is an oxazole derivative with a fluorophenyl group as the substituent, and it has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments.
Aplicaciones Científicas De Investigación
Compound N has been investigated for its potential applications in scientific research. It has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments. For example, Compound N has been used to study the effects of oxidative stress on cells, as well as to assess the efficacy of various drugs in treating various diseases. Additionally, Compound N has been used to study the effects of various hormones on cells and to examine the effects of various environmental pollutants on cells.
Mecanismo De Acción
The mechanism of action of Compound N is not fully understood. However, it is believed that the compound is able to interact with certain proteins and enzymes in the cell, leading to changes in the cell’s physiology. It is also believed that Compound N may be able to inhibit certain enzymes, leading to changes in the cell’s metabolism. Additionally, it is believed that Compound N may be able to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound N have not been fully elucidated. However, it is believed that the compound is able to interact with certain proteins and enzymes in the cell, leading to changes in the cell’s physiology. Additionally, Compound N has been shown to have anti-inflammatory and anti-oxidant properties, suggesting that it may be useful in the treatment of various diseases. Furthermore, Compound N has been shown to have an inhibitory effect on the activity of certain enzymes, suggesting that it may be useful in the treatment of various metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using Compound N for laboratory experiments are that it is relatively easy to synthesize, it is relatively inexpensive, and it has a wide range of potential applications. Additionally, Compound N has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments. However, there are some limitations to using Compound N for laboratory experiments. For example, the compound has not been thoroughly studied and its mechanism of action is not fully understood. Additionally, the compound is relatively unstable and is susceptible to degradation over time.
Direcciones Futuras
There are several potential future directions for Compound N research. For example, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of Compound N. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for Compound N. Finally, further research is needed to develop methods to stabilize Compound N and to prevent its degradation over time.
Métodos De Síntesis
Compound N can be synthesized using a three-step reaction sequence. The first step involves reacting 4-fluorophenyl-4-methyl-2-oxazoline with methyl iodide in the presence of a base such as sodium hydroxide. This reaction produces 4-fluorophenyl-4-methyl-2-oxazoline-methyl iodide, which is then reacted with 4-fluorophenyl-4-methyl-2-oxazoline in the presence of a base to form the desired product. Finally, the product is reacted with ethanediamide in the presence of a base to produce Compound N.
Propiedades
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c18-13-3-1-12(2-4-13)17(6-9-24-10-7-17)11-19-15(22)16(23)20-14-5-8-25-21-14/h1-5,8H,6-7,9-11H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVLCNPTWYAMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562544.png)

![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562551.png)
![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562554.png)
![4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562564.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562580.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562585.png)
![4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562594.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562602.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B6562605.png)
![4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562612.png)
![N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562617.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6562620.png)

